molecular formula C12H9NO B087303 Phenoxazine CAS No. 135-67-1

Phenoxazine

Cat. No. B087303
M. Wt: 183.21 g/mol
InChI Key: TZMSYXZUNZXBOL-UHFFFAOYSA-N
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Patent
US05811389

Procedure details

A solution of 1.92 g (1.3 eq.) of tert-butyldimethylsilyl chloride in 10 ml of N,N-dimethylformamide was added dropwise while cooling with ice to a mixture of 3.23 g (9.80 mmol) of 3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol and 1.47 g (2.2 eq.) of imidazole in 30 ml of N,N-dimethylformamide. The reaction mixture was stirred at 0° for 30 minutes, brought slowly to room temperature, stirred for 1 hour and then poured into 100 ml of water, 50 ml of diethyl ether and 50 ml of hexane. The organic phase was separated, extracted twice with water, dried over magnesium sulphate and concentrated. The residue was chromatographed on 250 g of silica gel with diethyl ether/hexane (1:10), whereupon, after drying in a high vacuum, 4.30 g (98.9%) of 10-methyl-3,7-diethoxyl-4-[(tert-butyl-dimethylsilyl)oxy]methyl!-10H-dibenzo[b,e][1,4]oxazine were obtained as a colourless solid of m.p. 77.5°-78.5°.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si](Cl)(C(C)(C)C)(C)C.C(O[C:12]1[CH:13]=[CH:14][C:15]2[N:20](CC)[C:19]3[CH:23]=[CH:24][C:25](OCC)=[CH:26][C:18]=3[O:17][C:16]=2[C:30]=1CO)C.N1C=CN=C1.O>CN(C)C=O.CCCCCC.C(OCC)C>[CH:23]1[C:19]2[NH:20][C:15]3[CH:14]=[CH:13][CH:12]=[CH:30][C:16]=3[O:17][C:18]=2[CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3,7-diethoxy-10-ethyl-10H-dibenzo[b,e][1,4]oxazine-4-methanol
Quantity
3.23 g
Type
reactant
Smiles
C(C)OC=1C=CC2=C(OC3=C(N2CC)C=CC(=C3)OCC)C1CO
Name
Quantity
1.47 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 250 g of silica gel with diethyl ether/hexane (1:10), whereupon
CUSTOM
Type
CUSTOM
Details
after drying in a high vacuum, 4.30 g (98.9%) of 10-methyl-3,7-diethoxyl-4-[(tert-butyl-dimethylsilyl)oxy]methyl

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC=CC=2OC3=C(NC21)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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